molecular formula C₁₂H₁₂N₂O₂S₃ B1142737 Spiro[1,3-dithiolane-2,8'-1,5,6,7-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-2',4'-dione CAS No. 91421-28-2

Spiro[1,3-dithiolane-2,8'-1,5,6,7-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-2',4'-dione

Cat. No.: B1142737
CAS No.: 91421-28-2
M. Wt: 312.43
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro[1,3-dithiolane-2,8’-1,5,6,7-tetrahydro-1benzothiolo[2,3-d]pyrimidine]-2’,4’-dione is a complex organic compound characterized by its unique spiro structure, which involves a 1,3-dithiolane ring fused to a tetrahydrobenzothiolo pyrimidine system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[1,3-dithiolane-2,8’-1,5,6,7-tetrahydro-1benzothiolo[2,3-d]pyrimidine]-2’,4’-dione typically involves multi-step organic reactions. One common route includes the formation of the 1,3-dithiolane ring through the reaction of a dithiol with a suitable ketone or aldehyde. This is followed by the cyclization with a benzothiolo pyrimidine precursor under controlled conditions, such as specific temperatures and the presence of catalysts .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Spiro[1,3-dithiolane-2,8’-1,5,6,7-tetrahydro-1benzothiolo[2,3-d]pyrimidine]-2’,4’-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry

In chemistry, Spiro[1,3-dithiolane-2,8’-1,5,6,7-tetrahydro-1benzothiolo[2,3-d]pyrimidine]-2’,4’-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials .

Biology and Medicine

Its spiro structure can interact with various biological targets, making it a candidate for developing new therapeutic agents .

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the field of electronics as a component in organic semiconductors.

Mechanism of Action

The mechanism of action of Spiro[1,3-dithiolane-2,8’-1,5,6,7-tetrahydro-1benzothiolo[2,3-d]pyrimidine]-2’,4’-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[1,3-dithiane-2,9’-fluorene]
  • Spiro[9H-fluorene-9,9’-[9H]xanthene]-2,7-diamine
  • 2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione

Uniqueness

Spiro[1,3-dithiolane-2,8’-1,5,6,7-tetrahydro-1benzothiolo[2,3-d]pyrimidine]-2’,4’-dione is unique due to its specific spiro structure and the presence of both dithiolane and benzothiolo pyrimidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

91421-28-2

Molecular Formula

C₁₂H₁₂N₂O₂S₃

Molecular Weight

312.43

IUPAC Name

spiro[1,3-dithiolane-2,8'-1,5,6,7-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-2',4'-dione

InChI

InChI=1S/C12H12N2O2S3/c15-9-7-6-2-1-3-12(17-4-5-18-12)8(6)19-10(7)14-11(16)13-9/h1-5H2,(H2,13,14,15,16)

SMILES

C1CC2=C(C3(C1)SCCS3)SC4=C2C(=O)NC(=O)N4

Origin of Product

United States

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